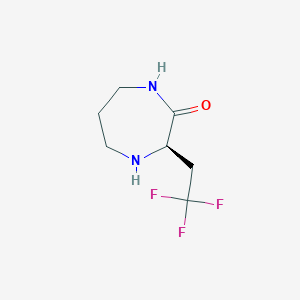![molecular formula C11H11NO4 B14184106 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one CAS No. 923013-57-4](/img/structure/B14184106.png)
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is a chemical compound known for its unique structure and properties It features an oxirane ring, a nitrophenyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with (S)-propylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The nitrophenyl group may also contribute to its activity by interacting with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-aminophenyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both an oxirane ring and a nitrophenyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Número CAS |
923013-57-4 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-[(2S)-2-methyloxiran-2-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11NO4/c1-11(7-16-11)6-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 |
Clave InChI |
JYJDYXYINNWAKL-NSHDSACASA-N |
SMILES isomérico |
C[C@@]1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
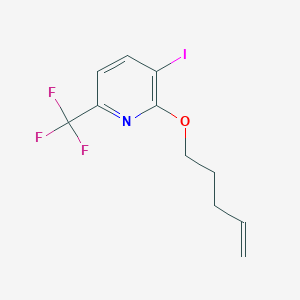
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
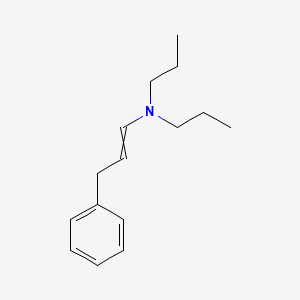
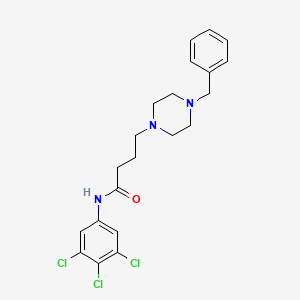
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
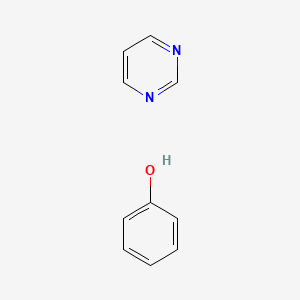
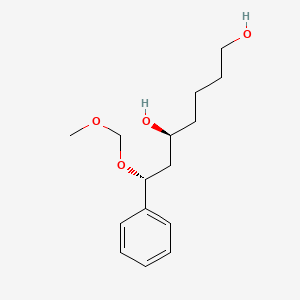
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
